molecular formula C9H10O4S B3049319 phenacyl methanesulfonate CAS No. 20187-61-5

phenacyl methanesulfonate

Cat. No.: B3049319
CAS No.: 20187-61-5
M. Wt: 214.24 g/mol
InChI Key: PGKMWTAFZUKYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenacyl methanesulfonate is an organic compound with the chemical formula C9H10O3S. It is a derivative of methanesulfonic acid and phenacyl bromide, characterized by the presence of a phenacyl group attached to a methanesulfonate ester. This compound is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenacyl methanesulfonate can be synthesized through the reaction of phenacyl bromide with methanesulfonic acid. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the esterification process. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, this compound is produced using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors, precise temperature control, and continuous monitoring to maintain the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Phenacyl methanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with this compound under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, alcohols, and various substituted phenacyl compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Phenacyl methanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition and protein modification.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of phenacyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate ester group undergoes nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This can result in the modification of proteins, enzymes, and nucleic acids, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Phenacyl bromide: A related compound used in similar synthetic applications.

    Methanesulfonic acid: The parent compound of methanesulfonate esters, widely used in various chemical processes.

    Ethyl methanesulfonate: Another methanesulfonate ester with applications in mutagenesis and chemical synthesis.

Uniqueness

Phenacyl methanesulfonate is unique due to its specific combination of the phenacyl and methanesulfonate groups, which confer distinct reactivity and utility in chemical synthesis and research applications. Its ability to participate in a variety of reactions and its role as an intermediate in the synthesis of complex molecules highlight its importance in both academic and industrial settings.

Properties

IUPAC Name

phenacyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-14(11,12)13-7-9(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKMWTAFZUKYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553688
Record name 2-Oxo-2-phenylethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20187-61-5
Record name 2-[(Methylsulfonyl)oxy]-1-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20187-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-2-phenylethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
phenacyl methanesulfonate
Reactant of Route 2
Reactant of Route 2
phenacyl methanesulfonate
Reactant of Route 3
Reactant of Route 3
phenacyl methanesulfonate
Reactant of Route 4
Reactant of Route 4
phenacyl methanesulfonate
Reactant of Route 5
Reactant of Route 5
phenacyl methanesulfonate
Reactant of Route 6
Reactant of Route 6
phenacyl methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.